molecular formula C11H18ClNO B15334844 O-(4-(tert-Butyl)benzyl)hydroxylamine hydrochloride

O-(4-(tert-Butyl)benzyl)hydroxylamine hydrochloride

Cat. No.: B15334844
M. Wt: 215.72 g/mol
InChI Key: MWPZWDNYRKKKIT-UHFFFAOYSA-N
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Description

O-(4-(tert-Butyl)benzyl)hydroxylamine hydrochloride is a chemical compound with potential applications in various fields such as organic synthesis, pharmaceuticals, and material science. This compound features a benzyl group attached to a hydroxylamine moiety, with a tert-butyl group at the para position of the benzene ring.

Synthetic Routes and Reaction Conditions:

  • Hydroxylamine Derivatives Synthesis: The compound can be synthesized by reacting 4-(tert-butyl)benzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve a continuous flow process with precise control of temperature and pH to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The hydroxylamine group can be oxidized to form nitroso compounds.

  • Reduction: The compound can undergo reduction reactions to form amines.

  • Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or sodium hypochlorite.

  • Reduction: Using reducing agents such as lithium aluminum hydride.

  • Substitution: Using electrophiles like bromine in the presence of a catalyst.

Major Products Formed:

  • Nitroso Compounds: Resulting from the oxidation of the hydroxylamine group.

  • Amines: Resulting from the reduction of the hydroxylamine group.

  • Substituted Benzene Derivatives: Resulting from electrophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of nitroso compounds and amines. Biology: It can be used as a probe in biological studies to understand the role of hydroxylamine derivatives in cellular processes. Medicine: Industry: Utilized in material science for the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through the hydroxylamine group, which can act as a nucleophile or a ligand in various reactions. The molecular targets and pathways involved depend on the specific application, but generally, the hydroxylamine group interacts with electrophilic centers or metal ions.

Comparison with Similar Compounds

  • 4-tert-Butylphenol: Similar structure but lacks the hydroxylamine group.

  • 4-tert-Butylbenzylamine: Similar structure but with an amine group instead of hydroxylamine.

Uniqueness: O-(4-(tert-Butyl)benzyl)hydroxylamine hydrochloride is unique due to the presence of the hydroxylamine group, which imparts different chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C11H18ClNO

Molecular Weight

215.72 g/mol

IUPAC Name

O-[(4-tert-butylphenyl)methyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C11H17NO.ClH/c1-11(2,3)10-6-4-9(5-7-10)8-13-12;/h4-7H,8,12H2,1-3H3;1H

InChI Key

MWPZWDNYRKKKIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CON.Cl

Origin of Product

United States

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